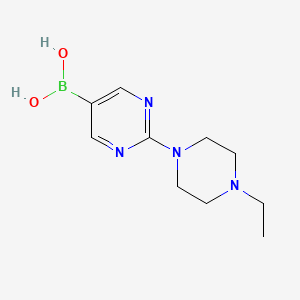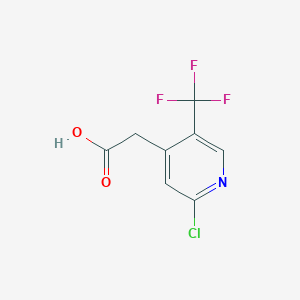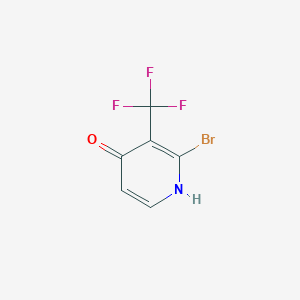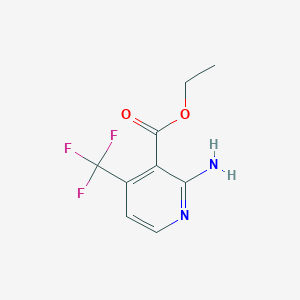
(2-(4-乙基哌嗪-1-基)嘧啶-5-基)硼酸
描述
(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid, also known as EPBPBA, is a type of organic compound that has been studied extensively in recent years due to its potential applications in a wide range of scientific research fields. EPBPBA has been found to be a useful tool for synthesis of a variety of compounds, and its unique chemical structure has enabled it to have a variety of biochemical and physiological effects.
科学研究应用
合成研究和制备
与 (2-(4-乙基哌嗪-1-基)嘧啶-5-基)硼酸相关的化合物的其中一项重要应用是合成化学。例如,Rádl 等人(2010 年)描述了在铃木-宫浦交叉偶联反应中使用类似硼酸,这是制备各种有机化合物的关键方法,突出了这些化合物在复杂化学合成中的效用 (Rádl、Blahovcová、Tkadlecová 和 Havlíček,2010 年).
抗结核研究
该化合物的衍生物已被研究其在治疗结核病中的潜力。Vavaiya 等人(2022 年)合成了新型的同哌嗪-嘧啶-吡唑杂化物并评估了它们的抗结核活性,证明了此类化合物在药物化学和药物开发中的相关性 (Vavaiya、Patel、Pansuriya、Marvaniya 和 Patel,2022 年).
显像剂的开发
Wang 等人(2018 年)探索了合成一种结构类似于 (2-(4-乙基哌嗪-1-基)嘧啶-5-基)硼酸的化合物,用作神经炎症中 IRAK4 酶成像的潜在 PET 剂。这突出了此类化合物在医学诊断工具开发中的潜在用途 (Wang、Xu、Miao、Dong、Li、Wang、Gao、Zheng 和 Xu,2018 年).
药用应用
(2-(4-乙基哌嗪-1-基)嘧啶-5-基)硼酸及其衍生物的结构表明其潜在的药用应用。Altenbach 等人(2008 年)对一系列结构相关的 2-氨基嘧啶进行了研究,作为组胺 H4 受体的配体。他们的研究表明这些化合物可用于开发抗炎和镇痛药 (Altenbach、Adair、Bettencourt、Black、Fix-Stenzel、Gopalakrishnan、Hsieh、Liu、Marsh、McPherson、Milicic、Miller、Vortherms、Warrior、Wetter、Wishart、Witte、Honore、Esbenshade、Hancock 和 Brioni,2008 年).
作用机制
Target of Action
Boronic acids are known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, boronic acids participate in transmetalation , a process where an organic group is transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to be involved in carbon–carbon bond forming reactions in the context of suzuki–miyaura cross-coupling .
Result of Action
It’s worth noting that boronic acids are generally environmentally benign and are used in mild and functional group tolerant reaction conditions .
Action Environment
Some boronic acids are known to be stored in an inert atmosphere at 2-8°c .
生化分析
Biochemical Properties
(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes that interact with boronic acids. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group forms a reversible covalent bond with the serine residue in the active site of these enzymes, leading to their inhibition. This interaction is of particular interest in the development of protease inhibitors for therapeutic applications .
Cellular Effects
The effects of (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with key signaling pathways involved in cell growth and survival. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in cell signaling cascades such as the PI3K/AKT and MAPK pathways. Additionally, (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid can affect gene expression by influencing transcription factors and epigenetic regulators .
Molecular Mechanism
At the molecular level, (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming a covalent bond with the active site residues. This compound can also act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access. Furthermore, (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid can vary over time. This compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other reactive species. Over extended periods, (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid may undergo degradation, leading to a decrease in its inhibitory potency. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of disease .
Dosage Effects in Animal Models
The effects of (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid in animal models are dose-dependent. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the formation of reactive intermediates .
Metabolic Pathways
(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, including cytochrome P450s, which facilitate its conversion to more water-soluble metabolites for excretion. Additionally, (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid to specific organelles is mediated by targeting signals and post-translational modifications. For example, phosphorylation and acetylation can influence the localization and activity of this compound, thereby modulating its effects on cellular processes .
属性
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN4O2/c1-2-14-3-5-15(6-4-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGKVPNBPCFPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191592 | |
| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704073-31-3 | |
| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















